![molecular formula C15H22Cl2N2O B14776908 2-amino-N-[(2,3-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776908.png)
2-amino-N-[(2,3-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-N-(2,3-dichlorobenzyl)-N-isopropyl-3-methylbutanamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a chiral center, making it optically active and significant in stereochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,3-dichlorobenzyl)-N-isopropyl-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of 2,3-dichlorobenzylamine: This can be achieved by reacting 2,3-dichlorobenzyl chloride with ammonia or an amine under controlled conditions.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(2,3-dichlorobenzyl)-N-isopropyl-3-methylbutanamide often employs continuous flow processes to enhance efficiency and yield. Photochemical benzylic bromination using in situ generated bromine radicals is one such method that has been optimized for high throughput and mass efficiency .
化学反応の分析
Types of Reactions
(S)-2-Amino-N-(2,3-dichlorobenzyl)-N-isopropyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydroxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium or potassium tert-butoxide in an organic solvent
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzyl derivatives
科学的研究の応用
(S)-2-Amino-N-(2,3-dichlorobenzyl)-N-isopropyl-3-methylbutanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of (S)-2-Amino-N-(2,3-dichlorobenzyl)-N-isopropyl-3-methylbutanamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by inhibiting enzyme activity or blocking receptor sites, leading to a cascade of biochemical events that result in its observed effects .
類似化合物との比較
Similar Compounds
2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.
2,3-Dichlorobenzylamine: A precursor in the synthesis of various organic compounds.
Uniqueness
(S)-2-Amino-N-(2,3-dichlorobenzyl)-N-isopropyl-3-methylbutanamide is unique due to its specific structural features, including the chiral center and the combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds .
特性
分子式 |
C15H22Cl2N2O |
|---|---|
分子量 |
317.3 g/mol |
IUPAC名 |
2-amino-N-[(2,3-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C15H22Cl2N2O/c1-9(2)14(18)15(20)19(10(3)4)8-11-6-5-7-12(16)13(11)17/h5-7,9-10,14H,8,18H2,1-4H3 |
InChIキー |
GSOVXDQQHZCTFD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)N(CC1=C(C(=CC=C1)Cl)Cl)C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate](/img/structure/B14776828.png)
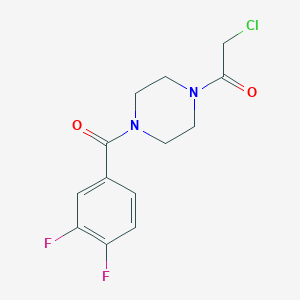
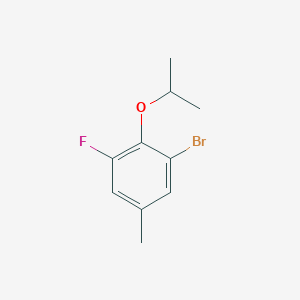


![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14776868.png)
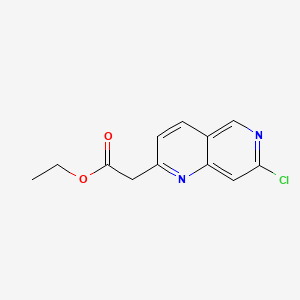
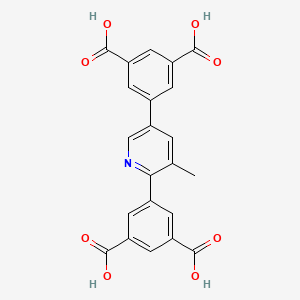
![4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrimidine](/img/structure/B14776880.png)
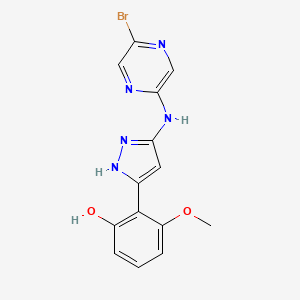
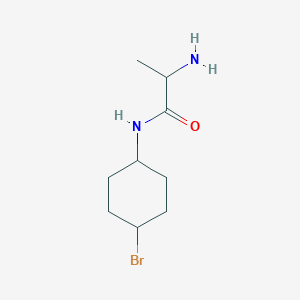
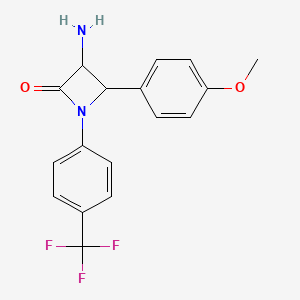
![tert-Butyl (7-hydroxybenzo[d][1,3]dioxol-5-yl)carbamate](/img/structure/B14776897.png)
![2-[Carboxymethyl-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)amino]acetic acid](/img/structure/B14776898.png)
